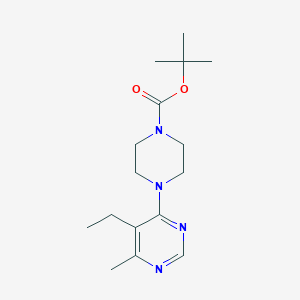![molecular formula C19H22N6O2S B6439742 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole CAS No. 2548993-24-2](/img/structure/B6439742.png)
5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyridazine ring, a pyrrolidine ring, and a thiazole ring . These functional groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of similar compounds often involves the fusion of two or more pharmaceutically active moieties . For instance, the triazolothiadiazine nucleus, which is a part of the given compound, can be synthesized by fusing a triazole ring with a thiadiazine ring . The exact synthetic route for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which are part of the given compound, have profound importance in drug design, discovery, and development .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma. Further studies are needed to elucidate its mechanism of action and potential as a targeted therapy .
Antimicrobial Activity
The compound displays antimicrobial properties against bacteria, fungi, and other pathogens. Its efficacy has been evaluated in vitro, and it could serve as a lead structure for developing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Preclinical studies suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
Antioxidant Potential
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its potential in preventing oxidative stress-related diseases warrants further investigation .
Antiviral Activity
Researchers have explored its antiviral effects against specific viruses. Investigations include inhibitory activity against viral replication and potential use in viral infections .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic implications in various diseases .
Aromatase Inhibition
Aromatase inhibitors play a crucial role in breast cancer treatment. This compound’s potential as an aromatase inhibitor could contribute to the development of novel breast cancer therapies .
Antitubercular Properties
Preliminary studies indicate that the compound exhibits antitubercular activity. Its role in combating tuberculosis and multidrug-resistant strains merits further exploration .
Direcciones Futuras
The future directions for this compound could involve further investigations to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-11-17(28-12(2)20-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCCTLHGKPGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439664.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439673.png)
![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439681.png)
![1-(cyclopropanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439685.png)
![5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6439686.png)
![1-(cyclohexanesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439689.png)
![3-bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B6439693.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B6439705.png)
![2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B6439713.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6439729.png)
![4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B6439735.png)
![3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B6439751.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B6439757.png)